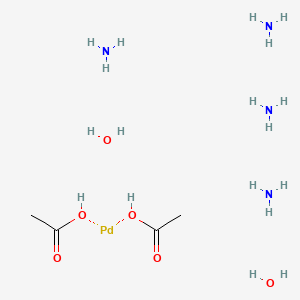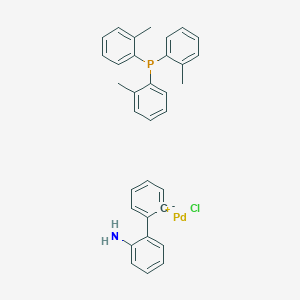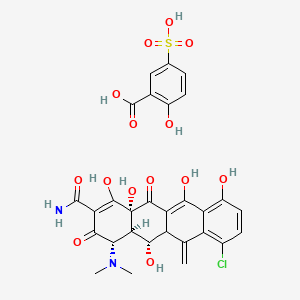
Meclocycline sulfosalicylate, United States PharmacopeiaReference Standard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meclocycline sulfosalicylate is a tetracycline antibiotic used primarily for its antibacterial properties. It is indicated for the treatment of susceptible skin infections, bacterial vaginitis, vulvovaginitis, and cervicitis . This compound is known for its broad-spectrum bacteriostatic activity, which inhibits the growth of a wide range of bacterial species.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meclocycline sulfosalicylate involves the reaction of meclocycline with sulfosalicylic acid. The process typically includes dissolving meclocycline in a suitable solvent, followed by the addition of sulfosalicylic acid under controlled conditions to form the sulfosalicylate salt .
Industrial Production Methods: Industrial production of meclocycline sulfosalicylate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Meclocycline sulfosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of meclocycline, which may have altered antibacterial properties or other pharmacological effects .
科学的研究の応用
Meclocycline sulfosalicylate has a wide range of scientific research applications:
作用機序
Meclocycline sulfosalicylate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the association of aminoacyl-tRNA with the ribosome, thereby blocking protein synthesis. The inhibition of protein synthesis ultimately prevents bacterial growth and reproduction . The primary molecular target is the bacterial ribosome, specifically protein S7 of the 30S subunit .
類似化合物との比較
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetics and spectrum of activity.
Tetracycline: The parent compound of the tetracycline class, used for a wide range of bacterial infections.
Uniqueness: Meclocycline sulfosalicylate is unique due to its specific formulation as a sulfosalicylate salt, which enhances its solubility and stability for topical applications. This makes it particularly effective for treating skin infections and other localized bacterial infections .
特性
分子式 |
C29H27ClN2O14S |
|---|---|
分子量 |
695.0 g/mol |
IUPAC名 |
(4S,4aR,5S,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10?,14-,15+,17+,22+;/m1./s1 |
InChIキー |
WVJKUGVVYXCLFV-FRGFDCQGSA-N |
異性体SMILES |
CN(C)[C@H]1[C@@H]2[C@H](C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
正規SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


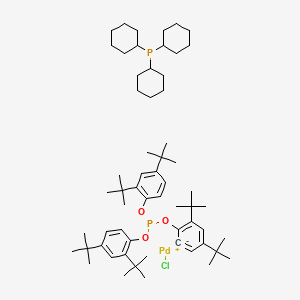
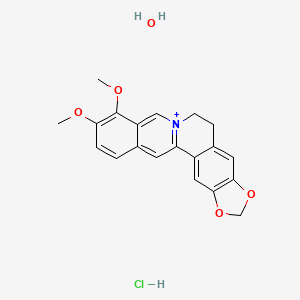
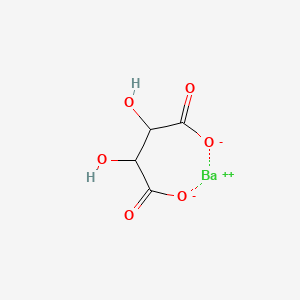


![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)





